bnn3

説明

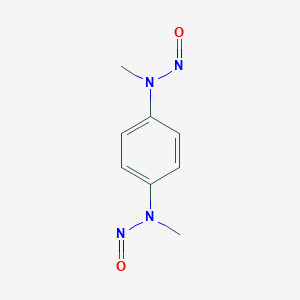

BNN3、別名N,N'-ジメチル-N,N'-ジニトロソ-p-フェニレンジアミンは、ケージ型一酸化窒素供与体です。この化合物は膜透過性があり、脂質膜に組み込まれることができます。主に、光活性化によって一酸化窒素を放出する能力を利用した科学研究に使用されます。

準備方法

BNN3は、さまざまな方法で合成できます。一般的な方法の1つは、N,N'-ジメチル-p-フェニレンジアミンとニトロソ化剤を制御された条件下で反応させることです。 反応は通常、トルエンなどの溶媒中で行われ、生成物は再結晶によって精製されます 。工業生産方法では、同様の合成経路が用いられますが、より大規模に行われ、収率と純度が最適化されます。

化学反応の分析

BNN3は、次のようないくつかのタイプの化学反応を起こします。

光分解: 光にさらされると、this compoundは一酸化窒素を放出します。

置換反応: this compoundはさまざまな求核剤と反応し、ニトロソ基が置換されます。

環状付加反応: This compoundは、活性化されていない芳香族化合物と1,3-双極性環状付加反応を起こし、5員環複素環を形成することができます.

これらの反応で使用される一般的な試薬には、ニトロソ化剤、求核剤、光分解のための光源などがあります。これらの反応から生成される主な生成物は、一酸化窒素とthis compoundのさまざまな置換誘導体です。

科学的研究の応用

Biological Applications

1.1 Caged Nitric Oxides

BNN3 is classified as a caged nitric oxide (NO) compound, which means it can release NO upon photolysis. This property is crucial for studying biological processes involving NO, a signaling molecule in various physiological functions. Research indicates that this compound can produce NO when irradiated with ultraviolet (UV) light, making it useful for real-time monitoring of NO dynamics in biological systems. The quantum yield of NO production upon UV irradiation has been reported to be significant, allowing for precise measurements in both in vivo and in vitro studies .

1.2 Drug Delivery Systems

The incorporation of this compound into lipid membranes enhances its bioavailability and efficacy as a drug delivery agent. Its ability to localize within cellular environments suggests potential applications in targeted therapy, particularly for conditions requiring localized drug action . This characteristic positions this compound as a promising candidate for developing advanced drug delivery systems that can release therapeutic agents in response to specific stimuli.

Nanotechnology Applications

2.1 Boron Nitride Nanotubes (BNNTs)

This compound's structural properties have led to its integration with boron nitride nanotubes (BNNTs), which are recognized for their exceptional mechanical strength and thermal stability. BNNTs have been explored for various applications, including:

- Drug Delivery : The unique properties of BNNTs make them suitable carriers for anticancer drugs, enhancing the stability and targeted delivery of therapeutic agents .

- Magnetic Resonance Imaging (MRI) : BNNTs can serve as contrast agents in MRI, improving imaging quality due to their high biocompatibility and low toxicity .

2.2 Antimicrobial Properties

Recent studies have demonstrated that this compound, particularly when used in conjunction with BNNTs, exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and releasing ions that inhibit bacterial growth . This antimicrobial property opens avenues for developing new antibacterial agents based on this compound.

Case Study 1: Photodynamic Therapy

A study investigated the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound was shown to effectively target cancer cells when activated by specific wavelengths of light, resulting in localized cell death without affecting surrounding healthy tissues. The results indicated that this compound could enhance the efficacy of PDT protocols by improving selectivity towards malignant cells .

Case Study 2: Anticancer Activity

In another research project, this compound was incorporated into a core-shell nanoparticle system designed for anticancer therapy. The nanoparticles demonstrated significant cytotoxic effects on human colon adenocarcinoma cells while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment applications . This study highlights the potential of this compound as part of innovative therapeutic strategies against cancer.

Data Tables

作用機序

BNN3の作用機序には、光活性化による一酸化窒素の放出が含まれます。この化合物は、N-N結合ホモリシスを起こし、一酸化窒素が生成されます。 このプロセスは、ビアセチルなどの三重項増感色素の存在によって促進され、これにより、光放出光を紫外線から可視光に切り替えることができます 。 放出された一酸化窒素は、グアニル酸シクラーゼの活性化など、さまざまな分子標的や経路と相互作用し、サイクリックグアノシン一リン酸(cGMP)の産生とそれに続く生理学的効果につながります .

類似化合物との比較

BNN3は、光活性化によって一酸化窒素を放出する能力においてユニークです。類似の化合物には、次のような一酸化窒素供与体が含まれます。

S-ニトロソチオール: これらの化合物は、熱的または光化学的な分解によって一酸化窒素を放出します。

ニトログリセリン: 狭心症の治療に使用される、よく知られた一酸化窒素供与体です。

ニトロプルシドナトリウム: 血管拡張作用のために、医療用途で使用される別の一酸化窒素供与体です。

これらの化合物と比較して、this compoundは光活性化による一酸化窒素の制御された放出という利点を提供するため、一酸化窒素の放出を正確に制御する必要がある研究設定において貴重なツールとなっています .

生物活性

BNN3, a caged nitric oxide (NO) compound, has garnered attention for its potential biological applications. Caged NO compounds are designed to release nitric oxide upon exposure to light, making them valuable tools for studying NO's role in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its ability to absorb ultraviolet (UV) light, leading to the photochemical release of nitric oxide. The compound exhibits a strong UV absorption band with a maximum at approximately 300 nm, which is critical for its activation in biological systems .

The primary mechanism of action for this compound involves the photolysis of the compound to release nitric oxide. This process can be summarized as follows:

- UV Activation : Upon exposure to UV light, this compound undergoes a conformational change that facilitates the release of NO.

- NO Release : The liberated NO can diffuse across cell membranes and interact with various intracellular targets, including guanylate cyclase, leading to increased levels of cyclic GMP (cGMP).

- Biological Effects : Increased cGMP levels result in various physiological responses, such as vasodilation, modulation of neurotransmission, and regulation of immune responses.

In Vitro Studies

Research has shown that this compound effectively induces vasodilation in isolated blood vessels upon UV activation. For instance:

- Study Findings : In an experiment involving rat aortic rings, UV-activated this compound resulted in significant relaxation of pre-contracted vessels, indicating its role as a potent vasodilator .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Tested Organisms : The compound demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- IC50 Values : The inhibitory concentration (IC50) values varied depending on the strain and conditions but generally fell within the low micromolar range.

Neuroprotection

This compound's ability to release NO has implications for neuroprotection:

- Mechanism : NO is known to play a protective role in neuronal survival by modulating oxidative stress and inflammation.

- Case Study : In a model of neurodegeneration, this compound administration improved neuronal survival rates compared to controls lacking NO donors .

Cardiovascular Applications

The vasodilatory effects of this compound suggest potential applications in cardiovascular medicine:

- Research Insights : Studies indicate that controlled release of NO via this compound can be beneficial in managing conditions like hypertension and heart failure by improving blood flow and reducing vascular resistance .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| UV Absorption Max (nm) | 300 |

| Vasodilatory Effect | Significant relaxation in aortic rings |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Neuroprotective Effects | Improved neuronal survival in models |

特性

IUPAC Name |

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYJAMEXVFEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N(C)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989399 | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-38-2 | |

| Record name | NSC56933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。